

Discovery and history of 2-(4-Cyanophenoxy)-2-methyl

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	2-(4-Cyanophenoxy)-2-methylpropanoic acid
Cat. No.:	B1586003

An In-Depth Technical Guide to **2-(4-Cyanophenoxy)-2-methylpropanoic Acid**: A Core Moiety in Modern Drug Discovery

Abstract

2-(4-Cyanophenoxy)-2-methylpropanoic acid represents a fascinating nexus in medicinal chemistry, embodying a core structural framework found in a class of lipid-lowering drugs and the non-steroidal selective androgen receptor modulators (SARMs). While the history of this specific molecule is not well-documented, its architecture is deeply rooted in the development of compounds designed to modulate critical metabolic and signaling pathways. This guide provides an overview of the **2-(4-Cyanophenoxy)-2-methylpropanoic acid**, tracing its lineage through the historical development of fibrates and its contemporary relevance in the quest for tissue-selective mechanisms of action based on its more famous derivatives, structure-activity relationships, and the analytical techniques required for its characterization. It is intended for professionals in drug development who seek to understand the foundational chemistry and pharmacology of this pivotal molecular scaffold.

Introduction: A Tale of Two Targets

At its core, **2-(4-Cyanophenoxy)-2-methylpropanoic acid** is a derivative of phenoxy-isobutyric acid. This seemingly simple structure is a powerful pharmacophore that interacts with specific biological targets. Its story is not one of a single discovery, but rather an evolution in two parallel streams of pharmaceutical research.

- The Fibrate Heritage: The phenoxy-isobutyric acid backbone is the defining feature of fibrates, a class of drugs used to treat dyslipidemia since the 1960s. The active metabolite of fenofibrate is fenofibric acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid, a close structural relative of the cyanophenoxy compound. Fenofibric acid acts as a PPAR α agonist, activating the PPAR α receptor in the liver to increase triglyceride and very low-density lipoprotein (VLDL) lipoprotein lipase activity, leading to reduced triglyceride levels and increased HDL cholesterol levels. [2]
- The SARM Frontier: More recently, the cyanophenoxy-2-methylpropanamide moiety, the amide counterpart to our topic acid, has emerged as a core structural element in a new class of drugs known as selective androgen receptor modulators (SARMs). [3] These investigational drugs aim to provide the anabolic benefits of androgens in muscle and bone with fewer of the undesirable side effects associated with traditional androgens. SARMs are selective for the androgen receptor in muscle and bone tissue, while having minimal effect on the prostate and other androgen-dependent tissues.

This guide will explore the discovery, synthesis, and biological significance of **2-(4-Cyanophenoxy)-2-methylpropanoic acid** by examining its role in these two distinct therapeutic areas.

The Fibrate Lineage: Modulating Lipid Metabolism

The journey of the phenoxy-isobutyric acid scaffold began with the empirical discovery of its lipid-lowering effects, long before its precise molecular target was identified.

Historical Context and Discovery

The clinical use of fibrates dates back to the introduction of clofibrate in the 1960s. [1] Subsequent research led to the development of more potent drugs in the class, such as gemfibrozil and fenofibrate. The active metabolite of fenofibrate is fenofibric acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid, a close structural relative of the cyanophenoxy compound. Fenofibric acid acts as a PPAR α agonist, activating the PPAR α receptor in the liver to increase triglyceride and very low-density lipoprotein (VLDL) lipoprotein lipase activity, leading to reduced triglyceride levels and increased HDL cholesterol levels. [2]

Synthesis of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid

The synthesis of **2-(4-Cyanophenoxy)-2-methylpropanoic acid** can be reliably predicted based on established methods for creating phenoxy-isobutyric acid. One common route is the Williamson ether synthesis, which involves the coupling of a phenol with an alkyl halide. [6][7]

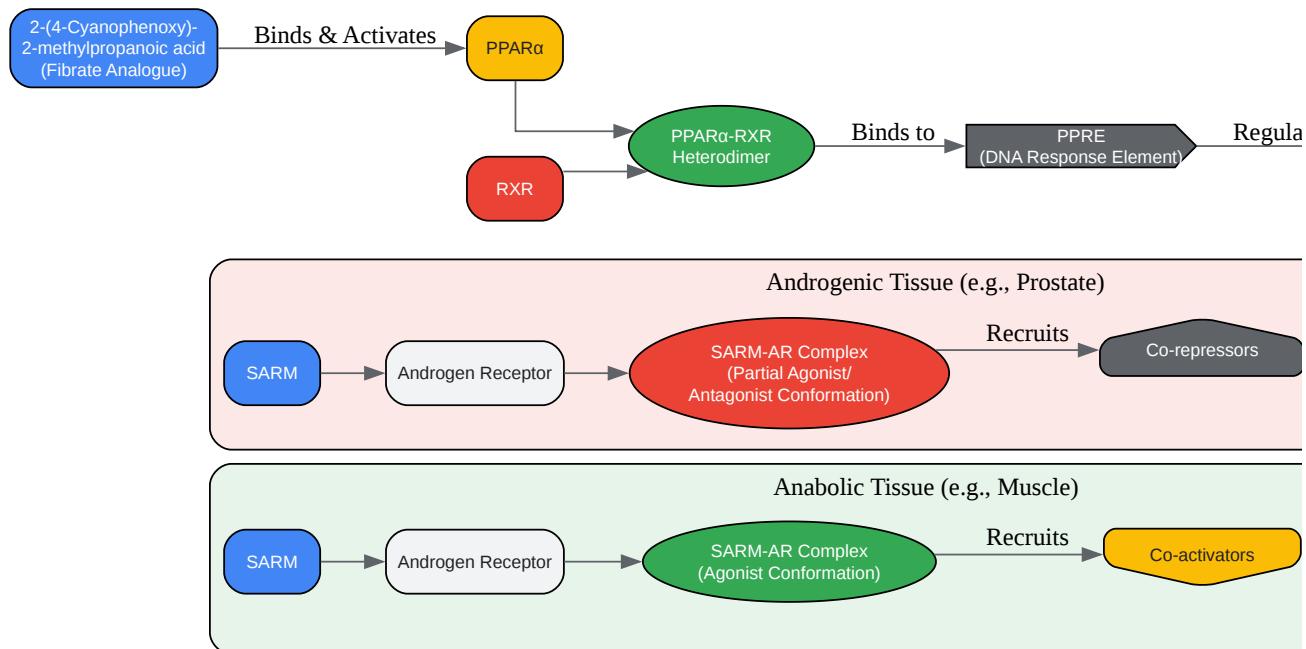
Proposed Synthetic Protocol:

A robust two-step synthesis can be employed:

- Step 1: Williamson Ether Synthesis to form the Ester. 4-Cyanophenol is reacted with an ester of 2-bromo-2-methylpropanoic acid (e.g., ethyl or isopropyl bromide) in a polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux to drive the SN2 reaction to completion.

- Step 2: Saponification of the Ester. The resulting ester, ethyl 2-(4-cyanophenoxy)-2-methylpropanoate, is then hydrolyzed to the carboxylic acid.^[8] such as sodium hydroxide or potassium hydroxide, in an aqueous alcohol solution.^{[1][10]} Following the reaction, the mixture is acidified with a strong desired carboxylic acid to precipitate, which can then be isolated by filtration.

Experimental Protocol: Synthesis of 2-(4-Cyanophenoxy)-2-methylpropanoic Acid


- Ester Formation:
 - To a round-bottom flask, add 4-cyanophenol (1.0 eq), ethyl 2-bromo-2-methylpropanoate (1.2 eq), and potassium carbonate (2.0 eq).
 - Add anhydrous acetone as the solvent.
 - Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture and filter off the inorganic salts.
 - Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-cyanophenoxy)-2-methylpropanoate.
- Ester Hydrolysis (Saponification):
 - Dissolve the crude ester in a mixture of ethanol and water.
 - Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 2-4 hours.
 - After cooling to room temperature, remove the ethanol under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
 - Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
 - The product, **2-(4-Cyanophenoxy)-2-methylpropanoic acid**, will precipitate as a solid.
 - Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Mechanism of Action: PPAR α Agonism

As a fibrate analogue, **2-(4-Cyanophenoxy)-2-methylpropanoic acid** is predicted to function as a PPAR α agonist.^[11] PPAR α is a ligand-activated t with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) expression.^[2]

Key Downstream Effects of PPAR α Activation:

- Increased Lipoprotein Lipase (LPL) Synthesis: This enhances the clearance of triglyceride-rich lipoproteins from the circulation.^[12]
- Decreased Apolipoprotein C-III (ApoC-III) Synthesis: ApoC-III is an inhibitor of LPL, so its reduction further promotes triglyceride catabolism.^[12]
- Increased Synthesis of Apolipoproteins A-I and A-II: These are the primary protein components of high-density lipoprotein (HDL), leading to increases in HDL levels.
- Increased Fatty Acid Oxidation: Upregulation of genes involved in the uptake and beta-oxidation of fatty acids in the liver.

[Click to download full resolution via product page](#)

Tissue-Selective Mechanism of SARMs.

Structure-Activity Relationships (SAR)

In the aryl-propionamide class of SARMs, the B-ring (the phenoxy ring) and its substituents are critical for high-affinity binding to the androgen receptor. The B-ring is a key feature. It is believed to act as a hydrogen bond acceptor, interacting with specific amino acid residues within the AR ligand-binding domain, thus determining the selective activity. [13]

Physicochemical and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of synthesized **2-(4-Cyanophenoxy)-2-methylpropanoic acid**.

Table 1: Predicted Physicochemical and Analytical Data

Property	Predicted Value/Characteristic
Molecular Formula	C ₁₁ H ₁₁ NO ₃
Molecular Weight	205.21 g/mol
¹ H NMR	
Aromatic Protons	Two doublets (AA'BB' system), ~7.0-7.7 ppm
Methyl Protons	Singlet (6H), ~1.6 ppm
Carboxylic Proton	Broad singlet, >10 ppm
¹³ C NMR	
Carbonyl Carbon	~175-180 ppm
Cyano Carbon	~118-120 ppm
Quaternary Carbon	~78-82 ppm
Aromatic Carbons	4 signals, ~110-160 ppm
Methyl Carbons	~25 ppm
Mass Spectrometry (EI)	Expected fragments from loss of COOH, cleavage

Protocol: Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [14] * Acquire ¹H and ¹³C NMR spectra.
 - Confirm the presence of all expected signals, their chemical shifts, multiplicities, and integrations as outlined in Table 1. [15] The n+1 rule will apply.
- Mass Spectrometry (MS):
 - Analyze the sample using a mass spectrometer, for example, with an electrospray ionization (ESI) or electron ionization (EI) source. [16] * Determine the fragmentation pattern to further confirm the structure.

Conclusion and Future Perspectives

2-(4-Cyanophenoxy)-2-methylpropanoic acid stands as a testament to the power of a core chemical scaffold in medicinal chemistry. Its structural features suggesting a high probability of activity as a PPAR α agonist. Simultaneously, its close structural relationship to the potent SARM Ostarine highlights its potential as anabolic agents.

The lack of dedicated research on this specific molecule presents a clear opportunity. Future work should focus on its definitive synthesis and purification. Key questions include:

- What is its potency and efficacy as a PPAR α agonist compared to existing fibrates?
- Does it possess any activity at the androgen receptor, or could it serve as a metabolite or prodrug for a SARM?
- Could this scaffold be further modified to create novel dual-action ligands targeting both PPAR α and the androgen receptor?

By exploring these questions, the scientific community can fully elucidate the therapeutic potential of **2-(4-Cyanophenoxy)-2-methylpropanoic acid** in drug discovery.

References

- Selective androgen receptor modulator - Wikipedia. URL: <https://en.wikipedia.org>.

- Fenofibric acid synthesis - ChemicalBook. URL: <https://www.chemicalbook.com/synthesis/217636-47-0.html>
- Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - NIH. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4810851558/>
- [Molecular mechanism of action of the fibrates] - PubMed. URL: <https://pubmed.ncbi.nlm.nih.gov/10851558/>
- Synthesis, Structure–Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators | Journal of the American Chemical Society. URL: <https://pubs.acs.org/doi/10.1021/jm900421y>
- The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors - The Korean Journal of Sports Medicine. URL: [doi:10.5763/kjsm.2021.39.1.8](https://doi.org/10.5763/kjsm.2021.39.1.8)
- CN109369425B - Preparation method of fenofibric acid choline salt - Google Patents. URL: <https://patents.google.com/patent/CN109369425B>
- CN105130795A - Preparation method for high-purity fenofibric acid crude drugs - Google Patents. URL: <https://patents.google.com/patent/CN105130795A>
- Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions | Journal of the American Chemical Society. URL: <https://pubs.acs.org/doi/10.1021/jm000100122>
- A kind of preparation method of fenofibric acid - Eureka | Patsnap. URL: <https://patents.google.com/patent/CN109369425B>
- Selective Androgen Receptor Modulators (SARMs): A Mini-Review - Lupine Publishers. URL: <https://lupinepublishers.com/journals/sarmas-a-mini-review/>
- Synthesis, Structure–Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators - PubMed. URL: <https://pubmed.ncbi.nlm.nih.gov/10851558/>
- Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism | Circulation. URL: <https://www.ahajournals.org/doi/10.1161/01.cir.98.19.2086>
- Fibric Acid Derivatives: Pharmacology Video Lectures | USMLE Step 1 - YouTube. URL: [https://www.chemicalbook.com/synthesis/1010396-29-8.html](https://www.youtube.com/watch?v=Ostarine(MK-2866) synthesis - ChemicalBook. URL: <a href=)
- The effects of fibrates and thiazolidinediones on plasma triglyceride metabolism are mediated by distinct peroxisome proliferator activated receptor alpha and Rev-erbalpha - ACS Publications. URL: <https://pubs.acs.org/doi/abs/10.1021/jo00839a045>
- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. URL: <https://www.masterorganicchemistry.com/15-9-hydrolysis-of-esters.html>
- Application Note: Characterization of Propanoic acid, 3-(trichlorogermyl)- using 1H NMR Spectroscopy - Benchchem. URL: <https://www.benchchem.com/applications/trichlorogermyl-using-1h-nmr-spectroscopy>
- The nuclear receptors peroxisome proliferator-activated receptor alpha and Rev-erbalpha mediate the species-specific regulation of apolipoprotein B-48 - ACS Publications. URL: <https://pubmed.ncbi.nlm.nih.gov/9748239/>
- Analysis of Phenoxyalkanoic Acids in Milk using QuEChERS method and LC-MS/MS - eurl-pesticides.eu. URL: <https://www.eurl-pesticides.eu/user/10.1021/jm900280m>
- Ch20: Hydrolysis of Esters - University of Calgary. URL: <https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch20/ch20-3-3.html>
- The Williamson Ether Synthesis. URL: <https://www.csus.edu/indiv/m/mackj/chem125/125labwilliamson.pdf>
- Ester to Acid - Common Conditions. URL: <https://www.organic-chemistry.org/common/hydrolysis/estertoacid.htm>
- 15.9: Hydrolysis of Esters - Chemistry LibreTexts. URL: [https://chem.libretexts.org/Courses/Sacramento_City_College/SCC%3A_CHEM_309_-_General_Organic_and_Biochemistry\(Bennett\)/15%3A_Carboxylic_Acids_and_Esters/15.09%3A_Hydrolysis_of_Esters](https://chem.libretexts.org/Courses/Sacramento_City_College/SCC%3A_CHEM_309_-_General_Organic_and_Biochemistry(Bennett)/15%3A_Carboxylic_Acids_and_Esters/15.09%3A_Hydrolysis_of_Esters)
- Nonsteroidal Selective Androgen Receptor Modulators (SARMs): Dissociating the Anabolic and Androgenic Activities of the Androgen Receptor for Publications. URL: <https://pubs.acs.org/doi/10.1021/jm900280m>
- Synthesis of Carboxylic Acids. URL: <https://www.ndsu.edu/pubweb/~jasperse/chem360/Handouts/20-21-Acids-Esters-Amides-Chlorides.pdf>
- Williamson Ether Synthesis. URL: https://www.cambridge.org/us/files/5413/6667/3536/7212_Williamson_Ether_Synthesis.pdf
- Based on structure activity relationship of several SARM - Online Inhibitor. URL: <https://www.online-inhibitor.com/inhibitors/sarms/>
- Williamson ether synthesis - Wikipedia. URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis
- Williamson Ether Synthesis reaction - BYJU'S. URL: <https://byjus.com/chemistry/williamson-ether-synthesis/>
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. URL: <https://link.springer.com/article/10.1007/s00044-010-9489-z>
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel AI - ACS Publications. URL: <https://pubs.acs.org/doi/10.1021/jm900280m>
- Williamson Ether Synthesis - YouTube. URL: [https://www.chemicalbook.com/synthesis/1010396-29-8.html](https://www.youtube.com/watch?v=Ostarine(MK-2866) synthesis - ChemicalBook. URL: <a href=)
- 2-Propanone, 1-phenoxy - the NIST WebBook. URL: <https://webbook.nist.gov/cgi/cbook.cgi?ID=C5896220&Mask=200>
- MK-2866 (Ostarine): How to Get Muscle Growth and Performance - Element SARMS. URL: <https://elementsarms.com/articles/mk-2866-ostarine-how-to-get-muscle-growth-and-performance>
- Ostarine (MK-2866/Enobosarm) Before and After Deep Dive (with Bloodwork).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fenofibric acid synthesis - chemicalbook [chemicalbook.com]
- 2. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 11. ahajournals.org [ahajournals.org]
- 12. The effects of fibrates and thiazolidinediones on plasma triglyceride metabolism are mediated by distinct peroxisome proliferator activated receptors [ahajournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. low/high resolution ^1H proton nmr spectrum of propanoic acid $\text{C}_3\text{H}_6\text{O}_2$ $\text{CH}_3\text{CH}_2\text{COOH}$ analysis interpretation of chemical shifts ppm spin spin for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. ^{13}C nmr spectrum of propanoic acid $\text{C}_3\text{H}_6\text{O}_2$ $\text{CH}_3\text{CH}_2\text{COOH}$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanoic acid [docbrown.info]
- 16. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Discovery and history of 2-(4-Cyanophenoxy)-2-methylpropanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/discovery-and-history-of-2-4-cyanophenoxy-2-methylpropanoic-acid](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem makes no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com